![molecular formula C11H9F2N3O2S B2511681 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340817-68-6](/img/structure/B2511681.png)
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (2-DFPAS) is a small molecule that has been widely studied for its potential applications in medicinal chemistry. It is a heterocyclic compound containing both nitrogen and sulfur atoms and is a member of the pyridine-3-sulfonamide family. 2-DFPAS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Furthermore, it has been used in a variety of laboratory experiments, such as enzyme inhibition assays and in vitro studies.
Scientific Research Applications
Antimicrobial Properties
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide and its derivatives demonstrate significant antimicrobial activity. Studies have shown that certain sulfa drug derivatives, including those based on pyridine, exhibit potent effects against microbial agents. For instance, El‐Sayed et al. (2017) synthesized a series of pyridine-based sulfa drugs demonstrating notable antimicrobial efficacy, highlighting the potential of these compounds in combating various microbial infections (El‐Sayed et al., 2017).
Enzyme Inhibition
Compounds like this compound play a crucial role in enzyme inhibition, particularly against carbonic anhydrase. Bozdağ et al. (2014) demonstrated that these sulfonamide derivatives can effectively inhibit certain isoforms of human carbonic anhydrase, which is vital for understanding drug interactions and therapeutic applications (Bozdağ et al., 2014).
Herbicide Development
The sulfonamide class, including derivatives like this compound, has been explored for its herbicidal properties. Shi Gui-zhe (2015) synthesized imazosulfuron and its derivatives, starting from 2-aminopyridine, which underscores the potential of these compounds in agricultural applications (Shi Gui-zhe, 2015).
Analysis of Plant Ecosystem Health
Sulfonamide derivatives, including those related to this compound, have been utilized in studying plant ecosystem health. Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their effectiveness in assessing the health of various plant ecosystems (Moran, 2003).
Antitumor Activity
Research has also delved into the antitumor potential of pyridine-based sulfonamide compounds. Ramasamy et al. (1990) synthesized derivatives and evaluated their antileukemic activity in mice, providing insights into the potential use of these compounds in cancer treatment (Ramasamy et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to bind to various receptors , and some are known to interact with cysteine proteases and lanosterol 14α-demethylase (CYP51) . These targets play crucial roles in various biological processes, including protein degradation and sterol biosynthesis.
Mode of Action
Similar compounds are known to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Given the potential targets, it may impact pathways related to protein degradation and sterol biosynthesis .
Result of Action
Inhibition of the potential targets could lead to a disruption in the normal functioning of the cells .
properties
IUPAC Name |
2-(3,5-difluoroanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWSMGGTNDVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

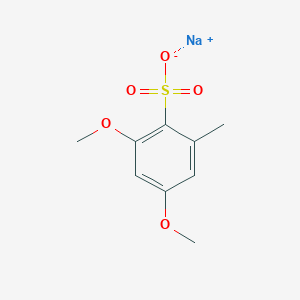



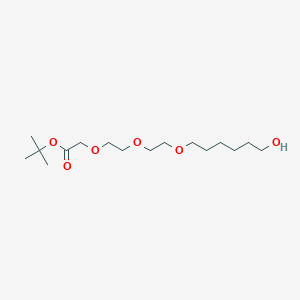
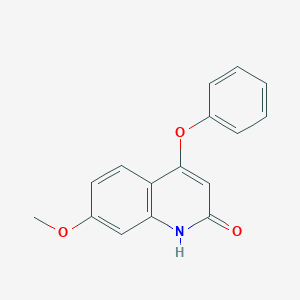
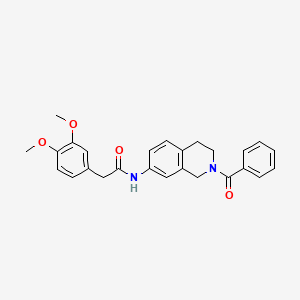
![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)
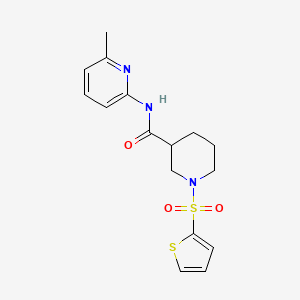
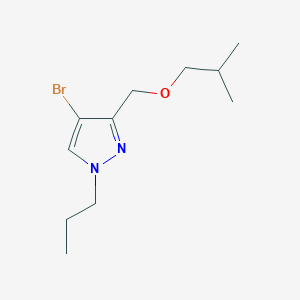
![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)
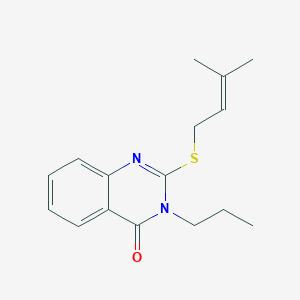

![N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2511621.png)